2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the reaction of 4-bromophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base to form the intermediate compound. The final step involves the reaction of this intermediate with piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 2,4-Difluorobenzyl bromide
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
2-(4-BROMOPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H20BrF3N2O2 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20BrF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
InChI Key |
DLKDEVGMTIGIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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